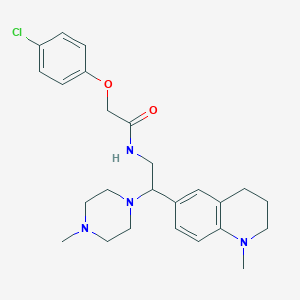

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H33ClN4O2 and its molecular weight is 457.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H26ClN3O. It features a chloro-substituted phenoxy group, a tetrahydroquinoline moiety, and a piperazine derivative, which contribute to its biological profile. The structural complexity suggests multiple sites for interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H26ClN3O |

| Molecular Weight | 363.89 g/mol |

| Functional Groups | Phenoxy, Tetrahydroquinoline, Piperazine |

| Chloro Group | Present (4-chlorophenoxy) |

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. Specifically, the presence of the 4-chlorophenoxy group is often associated with enhanced antifungal properties. A study demonstrated that derivatives of phenoxy compounds showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger .

The proposed mechanism of action for this compound involves the disruption of cell wall synthesis in fungi and bacteria. The phenoxy group likely interacts with specific enzymes involved in cell wall formation, while the piperazine moiety may enhance membrane permeability .

Case Studies

- Inhibition of Fungal Growth : In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating potent antifungal activity .

- Antibacterial Activity : Another study reported that similar compounds demonstrated effective antibacterial properties against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 32 | |

| Antibacterial | E. coli | 64 | |

| Antibacterial | Staphylococcus aureus | 32 |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate low cytotoxicity in mammalian cell lines at concentrations up to 100 µg/mL, suggesting a favorable safety margin . However, further studies are needed to evaluate chronic toxicity and long-term effects.

Analyse Chemischer Reaktionen

Hydrolysis and Degradation Reactions

The acetamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis :

R CO NH R +H2OH+R COOH+H2N RThis reaction cleaves the acetamide bond, yielding 2-(4-chlorophenoxy)acetic acid and a tetrahydroquinoline-piperazine derivative .

-

Base-Catalyzed Hydrolysis :

Basic conditions (e.g., NaOH) promote saponification of the ester-like acetamide linkage, forming a carboxylate salt .

Stability Notes :

-

The compound’s stability in aqueous solutions is pH-dependent, with degradation accelerated in strongly acidic (pH < 3) or basic (pH > 10) environments .

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy substituent participates in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing chlorine atom. Key reactions include:

Key Findings :

-

Substitution at the para-position of the chlorophenoxy group is favored due to steric and electronic factors .

-

Reaction rates correlate with the nucleophilicity of the attacking agent (e.g., thiols > amines > alkoxides) .

Piperazine Functionalization

The 4-methylpiperazine group undergoes alkylation or acylation at the secondary amine:

-

Alkylation :

R N CH3 CH2 R XR N CH3 CH2 R -

Acylation :

R NH CH2 +R COCl→R N COR CH2

Oxidation of Tetrahydroquinoline

The 1-methyl-1,2,3,4-tetrahydroquinoline moiety can oxidize to form quinoline derivatives under strong oxidizing agents (e.g., KMnO₄, CrO₃):

TetrahydroquinolineKMnO4,H2SO4Quinoline+H2O

This reaction alters the molecule’s aromaticity and electronic properties .

Condensation and Cyclization Reactions

The acetamide group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles:

-

Schiff Base Formation :

R CO NH R +R CHO→R CO N CH R +H2OYields imine-linked derivatives, which may cyclize under acidic conditions .

Photochemical Reactivity

The chlorophenoxy group exhibits UV-induced reactivity:

-

Photodechlorination :

Ar ClhνAr∙+Cl∙Generates aryl radicals, leading to dimerization or cross-coupling products .

-

Photooxidation :

Singlet oxygen (1O2) attacks the tetrahydroquinoline ring, forming endoperoxides .

Enzymatic and Metabolic Transformations

In vitro studies on analogs suggest potential metabolic pathways:

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN4O2/c1-28-12-14-30(15-13-28)24(20-5-10-23-19(16-20)4-3-11-29(23)2)17-27-25(31)18-32-22-8-6-21(26)7-9-22/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUANROYXWQRPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.